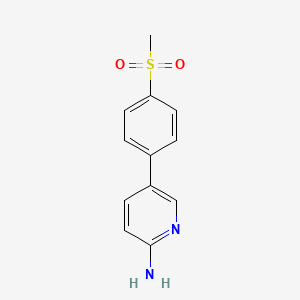

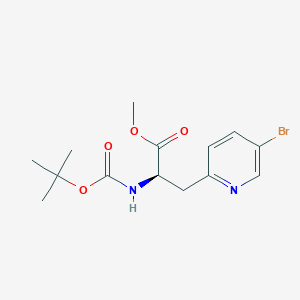

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester

Descripción general

Descripción

“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1143504-17-9 . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate . It is a white solid .

Molecular Structure Analysis

The InChI code for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is 1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a white solid . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has shown weak-to-moderate antimicrobial activity . It has been evaluated for its antimicrobial activities against a panel of bacteria and fungi .

Cytotoxic Activity

The compound, in combination with other compounds (in a ratio of 1:2), has shown weak cytotoxic activity against tested cancer cell lines . The IC50 value was found to be 23 µg/mL .

Anti-Biofilm Activity

The compound has shown significant interference with the biofilm formation of Staphylococcus aureus . It inhibited 65% to 75% of biofilm at 250 µg/mL .

Synthesis of Heterocyclic Derivatives

The compound has been used in the synthesis of series of heterocyclic derivatives . These derivatives have shown antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .

Use in Organic Chemistry

The compound has been used in organic chemistry for the amino protection reaction . This has led to the generation of new compounds with potential applications in various fields .

Use as a Non-Polar Solvent

Although not directly related to “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester”, its structural relative, “tert-Butyl Methyl Ether”, has applications as a non-polar solvent . It is also used as an anti-knocking agent and oxygenate in gasoline .

Direcciones Futuras

The future directions for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Oxazole derivatives, in general, are an active area of research due to their wide range of biological activities .

Propiedades

IUPAC Name |

methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBROJNYEJFGQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)